molecular formula C10H15NO2 B13604356 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

Cat. No.: B13604356
M. Wt: 181.23 g/mol
InChI Key: WGSFTHOGGTXUAR-UHFFFAOYSA-N
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Description

9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one is a spirocyclic lactam featuring a 12-membered bicyclic framework with fused oxa (oxygen) and aza (nitrogen) heterocycles. The spirocyclic architecture imposes conformational constraints that enhance binding specificity to biological targets, making it a valuable scaffold for drug discovery .

Characterization typically involves elemental analysis, NMR spectroscopy, and X-ray crystallography to confirm the spiro connectivity and heteroatom placement .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

9-oxa-3-azadispiro[3.1.56.14]dodecan-2-one

InChI

InChI=1S/C10H15NO2/c12-8-5-10(11-8)6-9(7-10)1-3-13-4-2-9/h1-7H2,(H,11,12)

InChI Key

WGSFTHOGGTXUAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC3(C2)CC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ketones and amines can be reacted in the presence of catalysts to form the desired spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Scientific Research Applications

9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues in Spirocyclic Lactams

a. 1-Oxa-4-azaspiro[5.6]dodecan-3-one (CAS 1851437-70-1)

  • Molecular Formula: C10H17NO2
  • Molar Mass : 183.25 g/mol
  • Key Features: Features a spiro junction between a six-membered oxa ring and a seven-membered aza ring.
  • Applications : Comparable spiro compounds are explored for their pharmacokinetic properties due to nitrogen basicity and hydrogen-bonding capacity .

b. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 917913-64-5)

  • Molecular Formula : C20H27N3O6
  • Molar Mass : 405.44 g/mol
  • Key Features : Contains two nitrogen atoms and an additional aromatic nitro group, enhancing electronic complexity.
  • Applications : Derivatives with methoxy and nitro substituents are studied for targeted drug delivery .

c. 9-BENZYL-1,6-DIPHENYL-9-AZADISPIRO[2.1.2.3]DECAN-4-ONE

  • Molecular Formula: C28H27NO
  • Molar Mass : 393.5 g/mol
  • Key Features : A dispiro system with benzyl and phenyl substituents, increasing lipophilicity (XLogP3 = 4.7).

Functional and Reactivity Comparisons

Compound Key Functional Groups Reactivity Notes Biological Relevance
Target Compound Lactam, Oxa/Aza spiro Rigid scaffold; moderate polarity Enzyme inhibition (hypothetical)
1-Oxa-4-azaspiro[5.6]dodecan-3-one Lactam, Ether Base-sensitive due to lactam ring Solubility modulation
3:4-Benzo-1-oxaspiro[5.5]undecan-2-one Aromatic benzocyclobutene Enhanced UV absorption Photostability studies
Dodecan-2-one Simple alkyl ketone High volatility; used in chromatography Solvent interaction studies

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